molecular formula C16H13N3O B7018107 N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide

N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide

Cat. No.: B7018107
M. Wt: 263.29 g/mol
InChI Key: OSJRMTOKEFJNBF-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide is a compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that has a wide range of applications in medicinal chemistry due to its diverse biological activities

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(19-9-12-4-3-7-17-8-12)15-11-18-10-13-5-1-2-6-14(13)15/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRMTOKEFJNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide typically involves the reaction of isoquinoline derivatives with pyridin-3-ylmethylamine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxylic acid group of isoquinoline and the amine group of pyridin-3-ylmethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoquinoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted isoquinoline derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide
  • N-(pyridin-4-ylmethyl)isoquinoline-4-carboxamide
  • N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Uniqueness

N-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different pharmacological effects compared to its analogs .

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